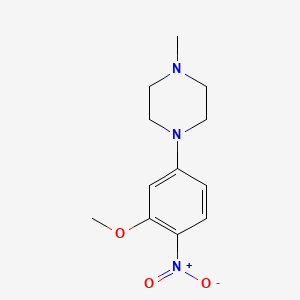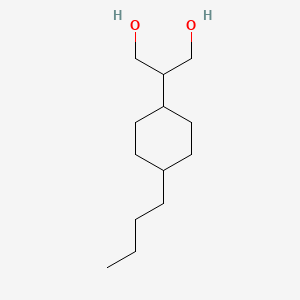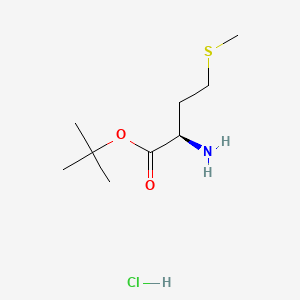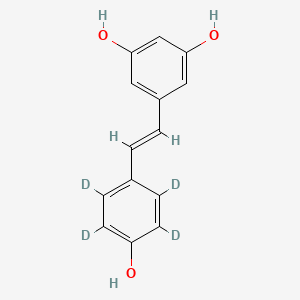
センキュノライド R
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Senkyunolide R is a chemical compound that is a type of chemical entity and a subclass of a chemical compound . It has a mass of 240.099773612 dalton and a chemical formula of C₁₂H₁₆O₅ . It is found in Conioselinum anthriscoides, Ligusticum chuanxiong, and Ligusticum striatum .
Molecular Structure Analysis
Senkyunolide R has a molecular formula of C12H16O5 . The canonical SMILES structure is O=C1OC(=CC(O)CC)C2=C1C(O)C(O)CC2 , and the isomeric SMILES structure is CCC@@H/C=C1\OC(=O)C2=C1CCC@H[C@H]2O .Physical and Chemical Properties Analysis
Senkyunolide R has a molecular formula of C12H16O5 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.科学的研究の応用
心脳血管疾患治療薬候補
センキュノライド R は、心脳血管疾患治療薬候補として可能性を示しています。主にセリ科植物に分布し、優れた血脳関門(BBB)透過性を示します。 その薬理作用には、鎮痛、抗炎症、抗酸化、抗血栓および抗腫瘍作用が含まれており、虚血再灌流障害の軽減に役立ちます .
鎮痛作用
研究では、this compound の鎮痛作用が強調されています。 This compound は痛みを軽減する効果があるとされており、川芎(Ligusticum chuanxiong Hort.)や当帰(Angelica sinensis (Oliv.))などの天然植物源の伝統的な薬効と一致しています .
抗炎症作用
This compound の抗炎症作用は十分に文書化されています。 This compound は、様々な炎症性疾患の治療に使用されており、細胞レベルでの炎症を軽減することにより、症状の緩和をもたらします .
抗酸化作用
This compound は、抗酸化作用も持ち合わせており、フリーラジカルによる身体へのダメージから保護するのに役立ちます。 この特性は、酸化ストレスによって引き起こされる疾患の予防において特に重要です .
抗血栓および抗血小板作用
This compound は、抗血栓および抗血小板作用についても研究されています。 これらの作用は、脳卒中や心臓発作につながる可能性のある血栓の予防に不可欠です .
抗腫瘍作用
最後に、this compound は抗腫瘍作用についても研究されています。 This compound は、腫瘍細胞の増殖を阻害することで、がんとの闘いにおいて有望な成果を示しており、がん治療レジメンに貴重な追加になる可能性があります .
Safety and Hazards
作用機序
Target of Action
It is known that senkyunolide i, a similar compound, has been studied for its potential as a cardio-cerebral vascular drug candidate
Mode of Action
Based on the studies on similar compounds, it can be hypothesized that senkyunolide r may interact with its targets to exert pharmacological effects such as analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects
Biochemical Pathways
It is known that similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, thrombosis, and tumor growth
Pharmacokinetics
It is known that similar compounds are rapidly absorbed in vivo and widely distributed in the kidneys, liver, and lungs . The metabolic pathway is mainly phase II metabolism
Result of Action
It is known that similar compounds have been shown to have various pharmacological effects, including analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects
Action Environment
It is known that similar compounds are relatively stable to heat, acid, and oxygen
生化学分析
Biochemical Properties
Senkyunolide R plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Senkyunolide R has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of Senkyunolide R.
Cellular Effects
Senkyunolide R exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Senkyunolide R can inhibit the proliferation of vascular smooth muscle cells by downregulating the expression of proliferative genes . It also affects the cell signaling pathways involved in inflammation and apoptosis, thereby protecting cells from oxidative stress and inflammatory damage .
Molecular Mechanism
The molecular mechanism of Senkyunolide R involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Senkyunolide R binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . These molecular interactions contribute to the anti-inflammatory and protective effects of Senkyunolide R.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Senkyunolide R have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Senkyunolide R is relatively stable under various conditions, including heat, acid, and oxygen exposure . Long-term studies have shown that Senkyunolide R can maintain its anti-inflammatory and protective effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Senkyunolide R vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of Senkyunolide R can effectively reduce inflammation and protect against oxidative stress without causing significant adverse effects . At high doses, Senkyunolide R may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Senkyunolide R is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, Senkyunolide R undergoes oxidation and hydrolysis, while in phase II metabolism, it undergoes conjugation reactions such as glucuronidation and sulfation . These metabolic pathways facilitate the elimination of Senkyunolide R from the body and influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Senkyunolide R is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Additionally, Senkyunolide R interacts with transporters and binding proteins that facilitate its uptake and distribution in different tissues, including the liver, kidneys, and lungs . These interactions influence the localization and accumulation of Senkyunolide R within the body .
Subcellular Localization
The subcellular localization of Senkyunolide R plays a significant role in its activity and function. Senkyunolide R is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it influences gene expression by interacting with transcription factors . These localization patterns are crucial for the biological effects of Senkyunolide R.
特性
IUPAC Name |
(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGANEFDEDYAJS-QPICXUTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)





![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)
